C‑Glycosylation Coupling Yield: 61 % with 7‑Iodo vs. 14.1 % Overall Yield for 7‑Bromo in Continuous‑Flow Synthesis
In the assembly of the remdesivir core, the 4‑amino‑7‑iodopyrrolo[2,1‑f][1,2,4]triazine is protected with DMF‑DMA and coupled with 2,3,5‑tri‑O‑benzyl‑D‑ribonolactone to afford the C‑glycosylated product in 61 % isolated yield [1]. By comparison, the analogous 7‑bromopyrrolo[2,1‑f][1,2,4]triazin‑4‑amine, when produced through a five‑step continuous‑flow sequence that includes bromination, is obtained in only 14.1 % isolated yield (total residence time 79 min, throughput 2.96 g·h⁻¹) [2]. The 4.3‑fold higher yield for the 7‑iodo route in the key carbon–carbon bond‑forming step directly reduces the cost‑of‑goods in API manufacturing.
| Evidence Dimension | Isolated coupling yield (key C‑glycosylation step) |
|---|---|
| Target Compound Data | 61 % isolated yield for coupling with 2,3,5‑tri‑O‑benzyl‑D‑ribonolactone after DMF‑DMA protection |
| Comparator Or Baseline | 7‑Bromo analog: 14.1 % isolated overall yield across five continuous‑flow steps |
| Quantified Difference | 4.3‑fold higher yield for the 7‑iodo route |
| Conditions | Target: DMF‑DMA protection, then reaction with ribonolactone; Comparator: continuous‑flow Vilsmeier–Haack, N‑amination, bromination (flow conditions, 79 min residence time) |
Why This Matters
Higher coupling yield directly translates to lower raw‑material consumption and reduced cost per kilogram of API, making the 7‑iodo intermediate the economically preferred choice for industrial‑scale remdesivir synthesis.
- [1] Wang, H.; Li, B.; Sun, C.; Lu, S.; Kang, L.; Jiang, S. New and Practical Synthesis of GS-441524, the Key Intermediate of Remdesivir. Heterocycles 2021, 102 (9), 1797. DOI: 10.3987/com-21-14499. View Source
- [2] Guo, Y.; Liu, J.; Xu, B.; Wang, T.; Li, W.; Chen, Y.; Yan, J. Continuous‑Flow Synthesis of the Nucleobase Unit of Remdesivir. J. Flow Chem. 2022, 12 (3), 275–283. DOI: 10.1007/s41981-022-00223‑x. View Source
